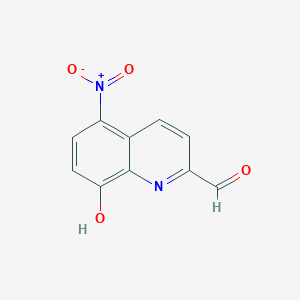

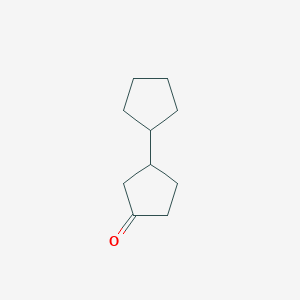

8-Hydroxy-5-nitroquinoline-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It has been studied extensively for its potential therapeutic applications and its unique chemical properties.

Mechanism of Action

- Primary Targets : Nitroxoline’s primary targets include cathepsin B , an enzyme involved in protein degradation, and type 2 methionine aminopeptidase (MetAP2) , which plays a role in angiogenesis .

- Nitroxoline affects various pathways, including protein degradation, angiogenesis, and cellular invasion .

- In cancer cells, it reduces extracellular matrix degradation and invasive growth .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

8-Hydroxy-5-nitroquinoline-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an effective chelating agent, binding to metal ions such as magnesium and manganese, which are vital for bacterial growth . Additionally, it inhibits type 2 methionine aminopeptidase, an enzyme involved in angiogenesis, thereby exhibiting potential anti-tumor activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of gram-negative bacilli, making it an effective treatment for urinary tract infections . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimicrobial and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to metal ions, forming complexes that inhibit bacterial gyrases, essential for bacterial DNA replication . Additionally, it inhibits type 2 methionine aminopeptidase, reducing the production of proteins involved in angiogenesis . These interactions contribute to its antimicrobial and anti-tumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but its degradation can occur under prolonged exposure to certain environments . Long-term studies have shown that it maintains its antimicrobial and anti-cancer properties over extended periods, although its efficacy may diminish with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth and exhibits anti-cancer properties without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs . Threshold effects

Preparation Methods

The synthesis of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity of the target compound .

Chemical Reactions Analysis

8-Hydroxy-5-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, where the nitro or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include nitric acid for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of both hydroxyl and nitro groups. Similar compounds include:

8-Hydroxyquinoline: Known for its antimicrobial properties.

5-Nitro-8-quinolinol: Another derivative with significant biological activities.

8-Hydroxyquinoline-2-aldehyde: Used in various chemical syntheses.

These compounds share some biological activities but differ in their specific chemical properties and applications.

Properties

IUPAC Name |

8-hydroxy-5-nitroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRIPALSZTGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397565 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-63-6 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)